8-Bromo-7-fluoroquinolin-2(1H)-one
Description
Overview of the Quinolone Scaffold in Medicinal Chemistry
The quinolone scaffold is a bicyclic heterocyclic ring system that is a prominent feature in many bioactive molecules. nih.govnih.gov This structural motif, first recognized for its antibacterial properties, consists of a benzene (B151609) ring fused to a pyridinone ring. benthamdirect.comresearchgate.net The versatility of the quinolone structure, with its capacity for derivatization at multiple positions, has made it a privileged scaffold in medicinal chemistry. nih.gov
Quinolone derivatives have demonstrated a wide array of pharmacological activities, including antibacterial, anticancer, anti-HIV, and antifungal properties. nih.govbenthamdirect.comresearchgate.net The presence of both a hydrogen bond donor (-NH) and a hydrogen bond acceptor (-C=O) within the scaffold enhances its ability to interact with various biological targets. nih.gov This has led to the development of numerous synthetic quinolone-based compounds with improved therapeutic potential. researchgate.net Researchers have extensively explored modifications to the quinolone nucleus to develop new agents for treating a variety of diseases, including serious bacterial infections and cancer. nih.govbenthamdirect.comnih.gov
Importance of Halogenation in Quinolone Structure Elucidation and Biological Activity
Halogenation, the process of introducing halogen atoms into a molecule, plays a crucial role in modulating the biological activity of quinolone derivatives. mt.com The addition of halogens such as fluorine, chlorine, and bromine can significantly impact a compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins. nih.gov
In the context of quinolones, halogenation has been shown to enhance their antibacterial and anticancer activities. nih.govnih.gov For instance, the introduction of a fluorine atom at the C-6 position and a halogen at the C-8 position of the quinolone ring has been found to improve the potency of fluoroquinolone antibacterials. nih.gov Specifically, C-8 halogen and methoxy (B1213986) groups have demonstrated enhanced activity against resistant bacterial mutants. nih.gov The strategic placement of halogens can lead to the development of more effective therapeutic agents with improved pharmacokinetic profiles. nih.gov
Research Rationale for 8-Bromo-7-fluoroquinolin-2(1H)-one Investigations
The specific compound, this compound, combines the structural features of a quinolone core with the strategic placement of two different halogen atoms: bromine at the 8-position and fluorine at the 7-position. This unique substitution pattern warrants investigation for several reasons. The presence of the fluorine atom is a common feature in many potent fluoroquinolone antibiotics, known to enhance their antibacterial efficacy. researchgate.netyoutube.com The bromine atom at the C-8 position has also been shown to confer increased activity against certain bacterial strains, including resistant mutants. nih.gov
Therefore, the rationale for investigating this compound is based on the hypothesis that the synergistic or additive effects of the 7-fluoro and 8-bromo substitutions could lead to a compound with unique and potentially enhanced biological activities. Research into this specific molecule aims to explore its chemical properties, develop efficient synthetic routes, and evaluate its potential as a novel therapeutic agent, particularly in the areas of antibacterial and anticancer research.
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C9H5BrFNO |
| Molecular Weight | 242.04 g/mol |
| CAS Number | 1215767-80-8 |
This data is based on available chemical information for a structurally related compound, 6-Bromo-8-fluoroquinolin-2(1H)-one, and theoretical predictions for the specified compound. moldb.com
Structure
3D Structure
Properties
IUPAC Name |
8-bromo-7-fluoro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO/c10-8-6(11)3-1-5-2-4-7(13)12-9(5)8/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVLXWUHSUHDGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=CC(=O)N2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50731231 | |
| Record name | 8-Bromo-7-fluoroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50731231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1001322-86-6 | |
| Record name | 8-Bromo-7-fluoroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50731231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 8 Bromo 7 Fluoroquinolin 2 1h One and Analogues
Established Synthetic Pathways for Quinolone-2(1H)-one Core Synthesis
The synthesis of the quinolin-2(1H)-one core, a heterocyclic system that is the keto form of 2-hydroxyquinoline, can be achieved through several classical and modern organic reactions. These methods often involve the cyclization of appropriately substituted aniline (B41778) precursors. The specific synthesis of 8-Bromo-7-fluoroquinolin-2(1H)-one would necessitate starting materials bearing the requisite bromo and fluoro substituents at the correct positions on the aniline ring.
Gould-Jacobs Reaction Variants
The Gould-Jacobs reaction is a versatile method for preparing 4-hydroxyquinoline (B1666331) derivatives, which can be adapted for quinolinone synthesis. wikipedia.orgiipseries.org The process commences with the condensation of an aniline derivative with an alkoxy methylenemalonic ester, such as diethyl ethoxymethylenemalonate. wikipedia.orgjasco.ro This is followed by a thermally induced cyclization, subsequent saponification of the resulting ester, and finally, decarboxylation to yield the quinoline (B57606) core. wikipedia.orgmdpi.com
The initial step involves a nucleophilic attack from the aniline's nitrogen onto the malonic ester derivative, leading to a condensation product. wikipedia.org This intermediate then undergoes a high-temperature intramolecular cyclization to form the quinoline ring system. jasco.ro The reaction is particularly effective for anilines that possess electron-donating groups in the meta-position. wikipedia.org However, when using asymmetrically substituted anilines, the cyclization can occur at two different ortho positions, potentially leading to a mixture of regioisomers. mdpi.com To synthesize this compound via this route, a 2-bromo-3-fluoroaniline (B56032) would be the logical starting precursor.
Modern variations of this reaction employ microwave heating, which can significantly reduce reaction times and improve yields compared to conventional heating methods that often require temperatures exceeding 250°C. jasco.ro
Table 1: Gould-Jacobs Reaction Conditions
| Parameter | Conventional Heating | Microwave Heating |
|---|---|---|
| Starting Materials | Aniline, Diethyl ethoxymethylenemalonate | Aniline, Diethyl ethoxymethylenemalonate |
| Temperature | >250 °C | 250 - 300 °C |
| Reaction Time | Several hours | 5 - 30 minutes |
| Yield | Often low to moderate | Can be optimized to higher yields (e.g., 47%) |
| Key Steps | Condensation, Thermal Cyclization, Saponification, Decarboxylation | Condensation, Thermal Cyclization, Saponification, Decarboxylation |
Data derived from literature on general Gould-Jacobs reactions. wikipedia.orgjasco.romdpi.com
Conrad-Limpach Reaction Modifications
The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters. synarchive.comwikipedia.org The reaction conditions, particularly temperature, play a crucial role in determining the final product. Under kinetic control (milder conditions, ~140°C or less), the reaction typically yields a β-aminoacrylate intermediate that cyclizes to form a 4-hydroxyquinoline (which exists in tautomeric equilibrium with the 4-quinolone). wikipedia.orgscribd.comquimicaorganica.org This is the standard Conrad-Limpach product.
However, a key modification, often referred to as the Knorr quinoline synthesis, occurs at higher temperatures. Under these thermodynamic conditions, the aniline reacts preferentially with the ester group of the β-ketoester to form a β-keto anilide. wikipedia.org This anilide intermediate then undergoes cyclization to produce a 2-hydroxyquinoline, the tautomer of the desired quinolin-2(1H)-one. wikipedia.orgscribd.com Therefore, to apply this methodology for the synthesis of this compound, the Knorr modification using a substituted aniline and high temperatures would be the necessary approach. The use of inert, high-boiling point solvents like mineral oil can significantly improve the yield of the cyclization step. mdpi.com
Table 2: Conrad-Limpach-Knorr Reaction Control
| Condition | Product | Mechanism Pathway |
|---|---|---|
| Kinetic Control (Lower Temperature) | 4-Hydroxyquinoline | Aniline attacks the keto group, leading to a Schiff base intermediate which then cyclizes. wikipedia.orgquimicaorganica.org |
| Thermodynamic Control (Higher Temperature) | 2-Hydroxyquinoline (Quinolin-2(1H)-one) | Aniline attacks the ester group, leading to a β-keto anilide intermediate which then cyclizes (Knorr variation). wikipedia.org |
This table summarizes the regioselective outcomes based on reaction conditions.
Biere-Seelen Synthesis Approaches
A synthetic approach developed by Biere and Seelen in 1976 provides another route to the quinolone scaffold. mun.ca This method begins with a Michael addition of methyl anthranilate to dimethylacetylene dicarboxylate. mun.ca The resulting enamino ester intermediate subsequently undergoes cyclization to form the quinolone ring system. mun.ca
For the specific synthesis of this compound, this pathway would require the use of a correspondingly substituted anthranilic acid ester, namely methyl 2-amino-3-bromo-4-fluorobenzoate, as the starting material. The availability of this specific precursor is a critical factor for the feasibility of this approach.
Table 3: Biere-Seelen Synthesis Sequence
| Step | Reaction | Intermediate/Product |
|---|---|---|
| 1 | Michael addition | Enamino ester |
| 2 | Intramolecular Cyclization | Quinolone derivative |
Based on the general method described by Biere and Seelen. mun.ca
Dieckmann Condensation Strategies
The Dieckmann condensation is an intramolecular Claisen condensation of a diester, facilitated by a base, to produce a cyclic β-keto ester. numberanalytics.comwikipedia.orglibretexts.org In the context of quinolone synthesis, this reaction is part of a multi-step sequence. The pathway can start with methyl anthranilate, which reacts with an acrylic ester to form a diester. mdpi.com This diester then undergoes an intramolecular Dieckmann cyclization in the presence of a strong base like sodium hydride to yield a dihydroquinolinone. mdpi.com A final oxidation step, for instance with chloranil, is required to introduce the double bond and form the aromatic quinolin-4-one system. mdpi.com While this specific pathway leads to a quinolin-4-one, variations in the starting diester structure could potentially be designed to target the quinolin-2(1H)-one isomer.
Table 4: Quinolin-4-one Synthesis via Dieckmann Condensation
| Step | Description | Reagents |
|---|---|---|
| 1 | Diester Formation | Methyl anthranilate, Methyl acrylate |
| 2 | Intramolecular Cyclization | Sodium hydride (NaH) |
| 3 | Oxidation | Chloranil |
This sequence illustrates a known pathway to the quinolinone core. mdpi.com
Camps' Method Applications
The Camps cyclization is a reaction where an o-acylaminoacetophenone is converted into a hydroxyquinoline through a base-catalyzed intramolecular cyclization. mdpi.comwikipedia.org This method is particularly noteworthy because it can be directed to form either quinolin-4-ones or quinolin-2-ones depending on the reaction conditions. wikipedia.orgchem-station.com
The precursor, an N-(2-acylaryl)amide, undergoes an intramolecular aldol-type condensation. mdpi.com The regioselectivity of the cyclization is controlled by the choice of base. A strong base, such as sodium hydroxide, tends to deprotonate the methylene (B1212753) group adjacent to the aryl ketone, leading to the formation of a quinolin-4-one. mdpi.com Conversely, a weaker base can favor deprotonation from the amide's methylene group, resulting in the formation of a quinolin-2-one. mdpi.com To synthesize this compound, one would need to prepare the corresponding N-acetyl derivative of 1-(2-amino-4-bromo-3-fluorophenyl)ethanone and treat it with a suitable weak base.
Table 5: Product Selectivity in Camps' Cyclization
| Base Strength | Site of Deprotonation | Primary Product |
|---|---|---|
| Strong (e.g., NaOH) | α-position to the ketone | Quinolin-4-one |
| Weak (e.g., Cs₂CO₃) | γ-position (amide CH₂) | Quinolin-2-one |
Selectivity is dependent on the substrate and specific base used. mdpi.com
Syntheses from the Indole-2,3-dione Ring
The 1H-indole-2,3-dione (isatin) ring system serves as a versatile precursor for various heterocyclic compounds, including quinolines. researchgate.netnih.gov A well-known transformation is the Pfitzinger reaction, where isatin (B1672199) condenses with a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids. researchgate.net
More relevant to the synthesis of quinolin-2(1H)-ones are reactions that involve the ring-opening of the isatin core. For instance, isatins can be converted to 2-(2-aminophenyl)-2-oxoacetate intermediates, which can then undergo further reactions and cyclizations. nih.gov A hypothetical route to this compound could involve the synthesis of 7-bromo-6-fluoro-1H-indole-2,3-dione, followed by a sequence of ring-opening, modification of the side chain, and re-cyclization under conditions that favor the formation of the six-membered quinolinone ring over the five-membered indole (B1671886) ring.
Palladium-Catalyzed Carbonylation Reactions
Palladium-catalyzed carbonylation reactions are powerful tools for the synthesis of heterocyclic compounds, including quinolinones, by introducing a carbonyl group into a molecule. rsc.org These reactions often proceed under mild conditions and offer a direct route to the quinolinone core. unibo.it
One common strategy involves the carbonylative annulation of appropriately substituted anilines. For instance, the intramolecular carbonylative annulation of alkyne-tethered o-iodoanilines can produce tricyclic quinolin-2(1H)-ones. nih.gov Another approach is the palladium-catalyzed carbonylation of vinyl bromides that have an internal amide group, which can cyclize to form the quinolin-2(1H)-one structure. nih.gov The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. rsc.orgnih.gov For example, the use of Pd(OAc)₂ with PPh₃ is effective for the carbonylation of certain vinyl bromides. nih.gov Recent developments have also focused on replacing gaseous carbon monoxide with safer, in-situ CO-generating reagents like trifluorobenzoylformate (TFBen). unibo.it
These carbonylation methods are highly versatile and have been applied to the synthesis of complex natural products, demonstrating their robustness and broad applicability in organic synthesis. acs.org
Targeted Synthesis of this compound
A hypothetical synthetic pathway could commence with 2-bromo-3-fluoroaniline. This starting material could undergo an acylation reaction, for example with acetyl chloride, followed by a Claisen condensation with a suitable C2-synthon to introduce the necessary carbon framework. Subsequent acid-catalyzed intramolecular cyclization, a common strategy in quinoline synthesis, would yield a di-substituted quinolin-2(1H)-one intermediate. The final and most challenging step would be the regioselective bromination at the C8 position. Given the directing effects of the existing fluorine and the quinolone core, achieving this specific regioselectivity might require the use of specialized brominating agents and carefully controlled reaction conditions.
Alternative approaches could involve building the quinolone ring with the bromine and fluorine atoms already in place on the aniline precursor. This would necessitate the synthesis of a more complex starting material, such as 2-amino-3-fluoro-bromobenzene derivative, which could then be converted to the target quinolinone through established cyclization methods like the Conrad-Limpach or Knorr quinoline syntheses.
Regioselective Functionalization Techniques for Halogenated Quinolines
The functionalization of a pre-existing quinoline core is a powerful strategy for accessing a diverse range of derivatives. For halogenated quinolines, several regioselective methods are available.
C-H Activation Methodologies
Direct C-H bond activation has emerged as an atom-economical and environmentally friendly strategy for the functionalization of heterocyclic compounds like quinolines. rsc.orgnih.gov This approach avoids the need for pre-functionalized substrates, streamlining synthetic routes. conferenceproceedings.international Transition metal catalysis, particularly with rhodium and palladium, has been extensively used to achieve regioselective C-H functionalization of quinolines and their N-oxides. nih.govconferenceproceedings.international
The regioselectivity of C-H activation is often directed by a substituent on the quinoline ring. rsc.orgacs.org For instance, in 8-substituted quinolines, functionalization can be directed to the C5 position. rsc.orgnih.gov Metal-free protocols have also been developed for the remote C5-halogenation of 8-substituted quinolines using inexpensive trihaloisocyanuric acids as the halogen source. rsc.orgnih.gov The specific position of C-H activation can be influenced by the nature and position of existing substituents on the quinoline ring. acs.org
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon bonds and are widely used to functionalize halogenated quinolines. scilit.comresearchgate.net
The Suzuki-Miyaura coupling involves the reaction of a haloquinoline with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. organic-chemistry.orgwikipedia.org This reaction is known for its mild conditions, functional group tolerance, and the commercial availability and low toxicity of boronic acids. nih.gov It has been successfully applied to couple aryl, alkyl, alkenyl, and heteroaromatic groups to the quinoline scaffold. nih.gov For example, 3-bromoquinoline (B21735) can be coupled with boronic acid pinacol (B44631) esters. researchgate.net
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is highly effective for introducing alkynyl groups onto the quinoline ring. nih.gov The reaction is typically carried out under mild, basic conditions, often using an amine as both the base and solvent. wikipedia.orgyoutube.com Copper-free Sonogashira protocols have also been developed. organic-chemistry.org
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Halogenated Quinolines
| Coupling Reaction | Halogenated Quinoline Substrate | Coupling Partner | Catalyst System | Product Type | Reference |
| Suzuki-Miyaura | 3-Bromoquinoline | 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | Pd precatalyst, ligand, DBU | 3-Isoxazolylquinoline | researchgate.net |
| Suzuki-Miyaura | ortho-Bromoanilines (precursors to quinolines) | Benzyl, alkyl, aryl, alkenyl boronic esters | CataXCium A Pd G3, K₂CO₃ | Ortho-substituted anilines | nih.gov |
| Sonogashira | Ethyl N-(2-ethynyl)malonanilide (cyclizes to quinolinone) | Aryl/heteroaryl/vinyl halides | Pd catalyst | 3,4-Disubstituted quinolin-2(1H)-ones | nih.gov |
| Sonogashira | Iodinated phenylalanine | Terminal alkyne from d-biotin | In situ generated Pd(0) | Alkyne-linked phenylalanine derivative | wikipedia.org |
Halogenation at Specific Ring Positions
The introduction of halogen atoms at specific positions on the quinoline ring is crucial for building complex molecules and for providing handles for further functionalization via cross-coupling reactions. Regioselective halogenation can be achieved through various methods.
Electrophilic halogenation of quinolin-8-ol with N-bromosuccinimide (NBS) in chloroform (B151607) has been shown to yield 7-bromoquinolin-8-ol. chemicalbook.com For quinoline-4(1H)-ones, electrochemical C3-H halogenation using potassium halides as both the halogen source and electrolyte offers an environmentally friendly method with unique regioselectivity. acs.org
Furthermore, metal-free methods have been established for the remote C5-halogenation of 8-substituted quinolines. rsc.orgnih.gov These reactions use atom-economical halogen sources like trichloroisocyanuric acid (TCCA) and tribromoisocyanuric acid (TBCA) and proceed at room temperature with high regioselectivity. rsc.orgrsc.orgnih.gov The directing group at the 8-position plays a key role in achieving this selectivity. rsc.orgnih.gov
Table 2: Regioselective Halogenation of Quinolines and Analogues
| Substrate | Reagent | Position of Halogenation | Product | Reference |
| Quinolin-8-ol | N-Bromosuccinimide (NBS) | C7 | 7-Bromoquinolin-8-ol | chemicalbook.com |
| N-(Quinolin-8-yl)acetamide | Trichloroisocyanuric acid (TCCA) | C5 | 5-Chloro-N-(quinolin-8-yl)acetamide | nih.gov |
| Quinoline-4(1H)-ones | Potassium halides (electrochemical) | C3 | 3-Halogenated-quinoline-4(1H)-ones | acs.org |
| 8-Substituted Quinolines | Trihaloisocyanuric acids | C5 | 5-Halogenated-8-substituted quinolines | rsc.org |
Green Chemistry Approaches in Quinolone Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of quinolones to reduce waste, energy consumption, and the use of hazardous materials. qeios.comqeios.comsruc.ac.uk These approaches aim to develop more sustainable and environmentally friendly synthetic routes. acs.orgresearchgate.net
Key green strategies in quinolone synthesis include:
Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields. qeios.com
Use of green solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or supercritical CO₂ is a major focus. qeios.comqeios.com
Catalyst-free and solvent-free reactions: Whenever possible, eliminating the need for catalysts and solvents can lead to cleaner and more efficient processes. qeios.com
Biocatalysis and photocatalysis: These methods often operate under mild conditions and can offer high selectivity. qeios.comqeios.com
Ultrasound-mediated synthesis: Sonication can enhance reaction rates and yields. qeios.comqeios.com
The development of these green methodologies is crucial for the pharmaceutical industry to produce quinolone-based drugs in a more sustainable and cost-effective manner. sruc.ac.uk
Novel One-Pot and Multicomponent Reactions for Quinolone Scaffold Assembly
The development of efficient and atom-economical synthetic routes is a cornerstone of modern medicinal chemistry. For the synthesis of complex heterocyclic scaffolds like quinolin-2(1H)-ones, one-pot and multicomponent reactions (MCRs) have emerged as powerful strategies. These approaches offer significant advantages over traditional multi-step syntheses by reducing reaction times, minimizing purification steps, and lowering solvent consumption, thereby aligning with the principles of green chemistry.
Multicomponent reactions, in particular, allow for the construction of complex molecules from three or more starting materials in a single synthetic operation. nih.gov This high degree of bond-forming efficiency makes MCRs exceptionally valuable for generating libraries of structurally diverse analogues for structure-activity relationship (SAR) studies. nih.govnih.gov
While specific one-pot or multicomponent reactions leading directly to this compound are not extensively detailed in the literature, the general applicability of these methods to the quinolone scaffold provides a clear blueprint for its potential synthesis and the creation of its analogues. The quinolone core, with its characteristic bicyclic structure, is a valuable pharmacophore, and various substitutions at different positions play a crucial role in its biological activity. nih.gov
One notable example of a one-pot multicomponent synthesis is the Mannich reaction for producing tetrahydroquinoline derivatives. nih.gov This reaction involves the condensation of a compound with a nucleophilic heteroatom, an aldehyde, and an amine, followed by cyclization to form the tetrahydroquinoline ring system. nih.gov Although this yields a saturated heterocyclic ring, it demonstrates the feasibility of assembling the core quinoline structure in a single step.
The general strategy for applying MCRs to the synthesis of quinolin-2(1H)-one analogues, including halogenated derivatives, would involve the careful selection of appropriately substituted starting materials. For instance, a substituted aniline, a β-ketoester, and a cyclizing agent could potentially be combined in a one-pot reaction. To synthesize this compound, one might envision a reaction cascade starting with 2-bromo-3-fluoroaniline.
The following table outlines a conceptual multicomponent reaction approach for the synthesis of substituted quinolin-2(1H)-one scaffolds.
| Reaction Type | Starting Materials | Key Steps | Potential Product Scaffold |
| Multicomponent Reaction | Substituted Aniline, β-Ketoester, Cyclizing Agent | 1. Condensation of aniline and β-ketoester to form an enamine. 2. Intramolecular cyclization. 3. Dehydration/Aromatization. | Substituted Quinolin-2(1H)-one |
Furthermore, the synthesis of aza analogues of 3-aryl-4-hydroxyquinolin-2(1H)-ones has been successfully achieved, highlighting the versatility of synthetic methods in creating diverse quinolone-based structures. nih.gov These syntheses, while not strictly one-pot, provide valuable insights into the construction of the quinolone nucleus with various substituents. nih.gov
The following table summarizes the synthesis of a key aza analogue of 3-aryl-4-hydroxyquinolin-2(1H)-one, which demonstrates the potential for creating a wide range of analogues. nih.gov
| Compound | Starting Materials | Synthetic Approach | Significance |
| 5-aza-7-chloro-4-hydroxy-3-(3-phenoxyphenyl)quinolin-2-(1H)-one | Not explicitly detailed | Synthesis and SAR of 5-, 6-, 7-, and 8-aza analogues | Demonstrates the feasibility of synthesizing diverse aza-quinolinone analogues. nih.gov |
The principles demonstrated in the synthesis of these and other related heterocyclic systems, such as 8-hydroxyquinolines and their derivatives, can be extrapolated to the design of novel one-pot and multicomponent reactions for the synthesis of this compound and its analogues. nih.gov The key lies in the strategic selection of precursors bearing the desired bromo and fluoro substituents.
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of 8 Bromo 7 Fluoroquinolin 2 1h One Derivatives
Impact of Halogen Substituents on Biological Efficacy and Selectivity
The nature and position of halogen substituents on the quinolinone ring are critical determinants of biological activity. rsc.orgnih.gov Studies on various quinoline (B57606) derivatives have demonstrated that the type of halogen (fluorine, chlorine, bromine, iodine) and its placement can significantly alter the compound's efficacy and selectivity towards its biological target. rsc.orgacs.org
The introduction of different halogens can influence the electronic properties, lipophilicity, and steric profile of the molecule. For instance, in a series of sulfur-containing flavonoids, moving from fluorine to iodine resulted in a progressive increase in antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting that atomic size may be a more dominant factor than polarity in this class of compounds. nih.gov In the context of organoruthenium 8-hydroxyquinoline (B1678124) anticancer agents, the substitution pattern of halogens affected the chemical shifts of protons on the quinoline ring, indicating an alteration of the electronic environment. acs.org Furthermore, the cellular uptake of these complexes was influenced by the halogen substitution, which in turn correlated with their cytotoxic activity. acs.org
The following table summarizes the impact of halogen substitutions on the biological activity of various quinoline-related compounds based on available research findings.
| Compound Class | Halogen Substitution Effect | Biological Activity | Reference |
| Sulfur-Containing Flavonoids | Increasing atomic mass from F to I | Enhanced antibacterial activity | nih.gov |
| Organoruthenium 8-Hydroxyquinolines | Varied halogen substitutions | Altered electronic properties and cellular uptake, impacting cytotoxicity | acs.org |
Influence of Substitutions at Nitrogen-1 (N-1) and Carbon-7 (C-7) Positions
Modifications at the N-1 and C-7 positions of the quinolinone core are pivotal in modulating the biological profile of these compounds. The N-1 position, being part of the lactam function in quinolin-2(1H)-ones, offers a site for introducing various substituents that can influence the molecule's solubility, metabolic stability, and interaction with biological targets. Studies on related quinoline derivatives have highlighted the importance of the N-1 substituent for their observed biological effects. acs.org
The C-7 position is particularly significant for the attachment of different functional groups that can profoundly impact potency and spectrum of activity. In the development of fluoroquinolone antibacterials, for example, the substituent at the C-7 position is a key determinant of their antimicrobial potency. nih.gov Research on 7-N-substituted-3-oxadiazole quinolones as antimalarial agents has also emphasized the importance of the substitution on the 7-amino group for improving antimalarial activity. nih.gov These studies collectively underscore the critical role of C-7 modifications in the rational design of bioactive quinolinone derivatives.
Stereochemical Considerations in Quinolone Bioactivity
Stereochemistry plays a crucial role in the biological activity of chiral quinolone derivatives. The three-dimensional arrangement of atoms in a molecule can dictate its ability to bind to a specific biological target, such as an enzyme or receptor. Even subtle differences in stereoisomers can lead to significant variations in pharmacological activity, with one enantiomer often exhibiting greater potency or a different biological profile than the other.
In a study of quinoline alkaloids from Choisya ternata, the absolute configurations and enantiomeric purity of chiral alkaloids were determined, revealing that some were present as single enantiomers while others were racemic. psu.edu This highlights that biological systems can produce and interact with these compounds in a stereospecific manner. For synthetic quinolone derivatives, the stereochemistry of substituents, particularly at chiral centers, can be a critical factor in their interaction with biological targets. For instance, the orientation of a substituent at a specific position could either facilitate or hinder the optimal binding of the molecule to its target protein, thereby influencing its bioactivity.
Rational Design of Quinolone Analogues for Enhanced Target Interaction
The rational design of quinolone analogues is a key strategy for developing compounds with improved potency, selectivity, and pharmacokinetic properties. nih.govrsc.org This approach involves a deep understanding of the SAR and the molecular interactions between the ligand and its biological target. By identifying the key structural features required for activity, medicinal chemists can design and synthesize new analogues with optimized properties. nih.gov
Computational Approaches in SAR and SMR Elucidation
Computational methods have become indispensable tools in modern drug discovery, providing valuable insights into SAR and SMR. These approaches can significantly accelerate the drug design process by predicting the biological activity of novel compounds and elucidating their mechanism of action at the molecular level.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By analyzing a dataset of compounds with known activities, QSAR models can identify the physicochemical properties and structural features that are most important for the desired biological effect.
For instance, 2D-QSAR models have been successfully applied to study 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors. These models revealed that the activity of the compounds was significantly influenced by adjacency and distance matrix descriptors. nih.gov Such models can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates and reducing the time and cost of drug development.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This technique provides detailed information about the binding mode, binding affinity, and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the target's binding site.
Docking studies have been instrumental in understanding the mechanism of action of various quinoline derivatives. For example, in the development of novel fluoroquinolone derivatives as antibacterial agents, molecular docking was used to understand the interaction of the compounds with the bacterial topoisomerase II DNA gyrase enzyme. nih.gov Similarly, docking simulations of flavonoid derivatives with histone deacetylase 8 (HDAC8) helped to rationalize their observed inhibitory activity and selectivity. nih.gov These simulations provide a structural basis for the observed SAR and guide the rational design of more potent and selective inhibitors.
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic characteristics of molecular systems. For 8-Bromo-7-fluoroquinolin-2(1H)-one, such calculations can predict its geometry, electronic distribution, and reactivity descriptors. These studies are often performed using hybrid functionals like B3LYP combined with a suitable basis set, such as 6-311++G**, to achieve a balance between computational cost and accuracy. nih.gov
A key aspect of these calculations is the determination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these frontier orbitals are fundamental in predicting the chemical reactivity and kinetic stability of a molecule. The HOMO-LUMO energy gap is a particularly important descriptor, with a smaller gap generally indicating higher reactivity. For this compound, the presence of electron-withdrawing fluorine and bromine atoms, along with the quinolinone core, influences these frontier orbitals.
The molecular electrostatic potential (MEP) surface is another critical output of quantum chemical calculations. The MEP map provides a visual representation of the charge distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is invaluable for understanding and predicting non-covalent interactions, such as hydrogen bonding and halogen bonding, which are often crucial for a molecule's biological activity.
Table 1: Calculated Electronic Properties of this compound (Illustrative Data)
| Parameter | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -2.1 eV |
| HOMO-LUMO Gap | 4.4 eV |
| Dipole Moment | 3.2 D |
Molecular Dynamics Simulations for Conformational Analysis
While quantum chemical calculations provide insights into the static electronic properties of a molecule, molecular dynamics (MD) simulations offer a dynamic perspective on its conformational behavior. nih.gov MD simulations model the movement of atoms and molecules over time, providing a detailed picture of the conformational landscape accessible to this compound. These simulations are typically performed using classical force fields, such as GROMOS or CHARMM, which approximate the potential energy of the system. nih.govscielo.br
A primary goal of MD simulations in this context is to explore the rotational barriers and preferred conformations of the molecule. For instance, the planarity of the quinolinone ring system and the orientation of its substituents can be investigated. The flexibility of the molecule, often quantified by the root-mean-square fluctuation (RMSF) of atomic positions, can be analyzed to identify rigid and flexible regions. This information is critical for understanding how the molecule might adapt its shape to fit into a biological target, such as an enzyme's active site.
Furthermore, MD simulations can be used to study the interaction of this compound with its surrounding environment, such as solvent molecules or biological macromolecules. By analyzing the trajectories from these simulations, one can identify stable intermolecular interactions, like hydrogen bonds, and their lifetimes. This provides a more realistic model of the molecule's behavior in a biological context. The analysis of conformational stability and residue flexibility can reveal important aspects of its interaction with target proteins. nih.gov
Table 2: Key Parameters from Molecular Dynamics Simulation of this compound (Illustrative Data)
| Parameter | Description | Typical Finding |
| RMSD | Root-Mean-Square Deviation of the quinolinone backbone | Indicates the stability of the core structure over the simulation time. |
| RMSF | Root-Mean-Square Fluctuation of individual atoms | Highlights flexible regions of the molecule, such as the N-H and C=O groups. |
| Hydrogen Bond Analysis | Number and lifetime of intermolecular hydrogen bonds with solvent | Provides insight into the molecule's solvation and interaction potential. |
| Conformational Clustering | Grouping of similar conformations | Identifies the most populated and energetically favorable conformations. |
Note: The findings in this table are illustrative and based on general outcomes of molecular dynamics simulations for quinolone derivatives. Specific data for this compound would require dedicated computational studies.
Preclinical Research Applications and Therapeutic Potential of Halogenated Quinolon 2 1h Ones
Development as Antimicrobial and Antibacterial Agents
There is no available data from preclinical studies to support the efficacy of 8-Bromo-7-fluoroquinolin-2(1H)-one as an antimicrobial or antibacterial agent.
No research has been published detailing the activity of this compound against methicillin-resistant Staphylococcus aureus (MRSA), methicillin-resistant Staphylococcus epidermidis (MRSE), or vancomycin-resistant enterococci (VRE).
The potential of this compound as an antitubercular agent has not been investigated in any published studies to date.
There are no reports on the broad-spectrum antibacterial efficacy of this compound against a range of bacterial pathogens.
Antimalarial and Antiprotozoal Activities
No preclinical research has been conducted to evaluate this compound for its potential as an antimalarial or antiprotozoal agent.
Antivirulence Strategies against Bacterial Pathogens
The use of this compound in antivirulence strategies against bacterial pathogens has not been explored in any published research.
Potential in Neurological Research (e.g., Anesthetic Properties)
Research into the anesthetic properties of quinolin-2(1H)-one derivatives is an emerging field. While direct studies on the anesthetic effects of this compound are not currently available, the broader class of quinoline (B57606) derivatives has been investigated for various neurological effects. For instance, certain quinoline derivatives have been noted for their interactions with the central nervous system (CNS). researchgate.netnih.gov
The influence of halogenation on anesthetic potency is a well-documented principle in medicinal chemistry. nih.gov Generally, the presence of halogens can increase lipid solubility, a key factor for CNS penetration and anesthetic activity. Studies on other classes of compounds, such as halogenated ethers, have demonstrated that increasing the atomic weight of the halogen substituent can progressively increase anesthetic potency. nih.gov This suggests that the bromo and fluoro substituents in this compound could potentially contribute to neurological activity.
Furthermore, some quinoline derivatives have been investigated for their effects on neurotransmitter systems. For example, aripiprazole, a quinolinone derivative, is known for its activity at dopamine (B1211576) and serotonin (B10506) receptors. researchgate.net While the specific neurological targets of this compound have not been elucidated, the general neuroactive potential of the quinoline scaffold warrants further investigation into its possible anesthetic or other neurological properties.
It is important to note that some fluoroquinolone compounds, which are structurally distinct from quinolin-2(1H)-ones, have been associated with neurotoxic effects. researchgate.netnih.gov These effects are often attributed to their interaction with GABA receptors. researchgate.net Whether this compound interacts with these or other neurological receptors remains a subject for future preclinical research.
Other Therapeutic Areas (e.g., Anti-inflammatory, Antiviral)
The anti-inflammatory and antiviral potential of quinoline derivatives is more extensively documented. Halogenated quinolin-2(1H)-ones, in particular, have shown promise in these therapeutic areas.
Anti-inflammatory Activity
Several studies have highlighted the anti-inflammatory properties of quinoline derivatives. mdpi.comnih.gov The mechanism of action often involves the inhibition of key inflammatory mediators. For instance, a study on the quinoline derivative SPE2 (7-hydroxy-6-methoxyquinolin-2(1H)-one) demonstrated its ability to suppress the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor (TNF)-α, interleukin (IL)-6, and IL-1β in a dose-dependent manner by inhibiting NF-κB activation. tcgls.comnih.gov
While specific anti-inflammatory data for this compound is not available, research on other quinoline derivatives suggests potential mechanisms that could be relevant. For example, some quinoline derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs. The immunomodulatory effects of quinolones, primarily anti-inflammatory, have also been reported, with some compounds inhibiting the inflammatory response mediated by NF-kB. mdpi.com
Antiviral Activity
The quinoline scaffold is present in several antiviral agents, and research continues to explore new derivatives for their antiviral properties. researchgate.net Halogenation has been shown to play a role in the antiviral efficacy of some quinoline-based compounds. For instance, a study on quinoline-triazole conjugates found that fluoroquinolinyl conjugates exhibited enhanced antiviral properties against SARS-CoV-2 compared to their non-fluorinated counterparts. tcgls.com
The potential antiviral mechanisms of quinoline derivatives are varied. Some compounds have been found to inhibit viral polymerase activity, a critical step in viral replication. nih.gov Other studies have identified quinoline derivatives that are active against a range of viruses, including influenza and coronaviruses. nih.govmdpi.com The presence of a fluorine atom, in particular, has been noted to have a potent effect on the biological activity of various heterocyclic compounds.
The following table summarizes findings from studies on related halogenated quinolin-2(1H)-one derivatives, illustrating their potential as anti-inflammatory and antiviral agents.
| Compound Class | Therapeutic Area | Research Findings |
| Fluoroquinolinyl conjugates | Antiviral (SARS-CoV-2) | Enhanced antiviral properties compared to non-fluorinated analogs. tcgls.com |
| Isoquinolone derivatives | Antiviral (Influenza) | Inhibition of viral polymerase activity. nih.gov |
| Quinoline derivatives | Anti-inflammatory | Suppression of pro-inflammatory mediators (NO, TNF-α, IL-6, IL-1β) via NF-κB inhibition. tcgls.comnih.gov |
Future Research Directions and Translational Perspectives
Exploration of Novel Synthetic Routes for Structural Diversification
The functionalization of the quinoline (B57606) ring is a transformative strategy in modern synthetic chemistry, allowing for the precise and selective introduction of diverse functional groups. rsc.org This process significantly expands the chemical space and can enhance the pharmacological profile of quinoline derivatives. rsc.org Future research should focus on developing novel and efficient synthetic methodologies to create a diverse library of 8-Bromo-7-fluoroquinolin-2(1H)-one analogs.
Recent advancements in synthetic chemistry, such as microwave-assisted and ultrasound-assisted synthesis, offer environmentally friendly and efficient alternatives to classical methods. nih.gov These techniques can reduce reaction times and increase yields, facilitating the rapid generation of new derivatives. nih.gov Furthermore, the application of C-H bond functionalization represents a powerful tool for the direct introduction of various substituents onto the quinoline core, offering new avenues for structural diversification. rsc.org The development of one-pot, multi-component reactions, catalyzed by cost-effective agents, also presents an efficient strategy for synthesizing functionalized quinolines. mdpi.com
By systematically modifying the substituents at various positions of the this compound scaffold, researchers can explore the structure-activity relationships (SAR) and optimize the compound for improved potency, selectivity, and pharmacokinetic properties. frontiersin.orgnih.gov
Advanced Mechanistic Characterization of Bioactivity
Understanding the precise molecular mechanisms by which this compound and its derivatives exert their biological effects is crucial for their development as therapeutic agents. Quinolone compounds are known to interact with a variety of biological targets, including enzymes and receptors involved in critical cellular processes. tandfonline.comnih.gov
Advanced mechanistic studies should be employed to identify the specific molecular targets of this compound. This could involve a range of techniques, including:
Biochemical assays: To determine the inhibitory activity against a panel of relevant enzymes, such as kinases, topoisomerases, or methyltransferases. nih.govnih.gov
Cell-based assays: To investigate the effects on cellular signaling pathways, cell cycle progression, and apoptosis in relevant disease models. ekb.eg
Molecular modeling and computational studies: To predict binding modes and rationalize observed biological activities, guiding further optimization efforts. nih.gov
For instance, some quinolinone derivatives have been shown to act as inhibitors of mutant isocitrate dehydrogenase 1 (mIDH1), an enzyme implicated in various cancers. nih.gov Investigating whether this compound or its analogs exhibit similar activity could open up new therapeutic avenues. Furthermore, understanding the interaction of these compounds with DNA and their potential to induce DNA damage responses could provide insights into their anticancer mechanisms. nih.govmdpi.com
Development of Next-Generation Therapeutic Candidates
The ultimate goal of this research is to translate promising laboratory findings into clinically effective therapies. The development of next-generation therapeutic candidates based on the this compound scaffold requires a rational drug design approach. mdpi.com This involves integrating data from synthetic chemistry, biological evaluation, and mechanistic studies to design molecules with optimized properties. nih.gov
Key considerations for the development of next-generation candidates include:
Potency and Selectivity: Enhancing the inhibitory activity against the desired target while minimizing off-target effects. nih.gov
Pharmacokinetic Properties: Optimizing absorption, distribution, metabolism, and excretion (ADME) profiles to ensure adequate drug exposure at the site of action. nih.gov
Bioavailability: Improving the fraction of the administered dose that reaches the systemic circulation. mdpi.com
The quinoline scaffold has been successfully incorporated into numerous approved drugs for a variety of indications, demonstrating its drug-like properties. mdpi.comresearchgate.net By leveraging this knowledge and employing modern drug design strategies, it is possible to develop novel this compound derivatives with the potential to become next-generation therapeutic agents. nih.gov
Addressing Resistance Mechanisms and Off-Target Effects
A significant challenge in drug development is the emergence of resistance mechanisms that can limit the long-term efficacy of a therapeutic agent. researchgate.net For quinolone-based compounds, particularly those used as antibacterial agents, resistance can arise through mutations in the target enzymes (DNA gyrase and topoisomerase IV) or through mechanisms that reduce drug accumulation within the bacterial cell. oup.comnih.govoup.comnih.gov
While the intended therapeutic application of this compound may not be as an antibacterial, it is still crucial to anticipate and address potential resistance mechanisms in the context of its intended target. This involves:
Identifying potential resistance mutations: Through in vitro selection studies and genomic analysis of resistant cell lines.
Designing novel analogs: That can overcome known resistance mechanisms.
Furthermore, a thorough evaluation of off-target effects is essential to ensure the safety of any new therapeutic candidate. researchgate.net This includes screening against a broad panel of receptors and enzymes to identify any unintended interactions that could lead to adverse effects. mdpi.com For example, some quinoline derivatives have been shown to interact with DNA G-quadruplexes or human kinases, which could represent potential off-target activities. mdpi.com
Table 1: Common Mechanisms of Quinolone Resistance
| Mechanism Type | Description | Key Genes/Proteins Involved |
|---|---|---|
| Target-Mediated Resistance | Mutations in the drug's target enzymes that reduce binding affinity. nih.gov | gyrA, gyrB (DNA gyrase), parC, parE (Topoisomerase IV) oup.com |
| Reduced Drug Accumulation | Decreased uptake or increased efflux of the drug from the cell. oup.com | Outer membrane porins (e.g., OmpF, OmpC), Efflux pumps oup.com |
| Plasmid-Mediated Resistance | Plasmids encoding proteins that protect the cell from the drug's effects. nih.gov | Qnr proteins, Aac(6')-Ib-cr, QepA nih.gov |
Collaborative Interdisciplinary Approaches in Drug Discovery
The complexity of modern drug discovery necessitates a collaborative and interdisciplinary approach. drugdiscoverytrends.com The successful development of this compound and its derivatives will require the expertise of scientists from various disciplines, including:
Medicinal and Synthetic Chemists: To design and synthesize novel compounds.
Biologists and Pharmacologists: To evaluate the biological activity and elucidate the mechanism of action.
Computational Chemists: To perform molecular modeling and simulation studies.
Toxicologists: To assess the safety and off-target effects.
By fostering collaboration between these different areas of expertise, researchers can accelerate the drug discovery process and increase the likelihood of developing a successful therapeutic agent. drugdiscoverytrends.com Such integrated approaches allow for a more comprehensive understanding of a drug candidate's properties, from its molecular interactions to its effects in a biological system. drugdiscoverytrends.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
